molecular formula C15H30N2O2 B8191712 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester

2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8191712
M. Wt: 270.41 g/mol
InChI Key: QKIFFVDPJLUYRQ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound known for its unique structural features and versatile applications in various fields of science and industry. This compound is characterized by its piperidine ring, which is substituted with multiple methyl groups and a tert-butyl ester functional group. Its chemical structure imparts significant steric hindrance, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through various methods, including the reaction of ketones with ammonia or amines under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the Tert-Butyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation primarily affects the methylamino group, converting it into a nitroso or nitro group.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its steric hindrance makes it a valuable intermediate in the synthesis of hindered amines and other sterically demanding compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The steric bulk of the compound can be used to design molecules that fit into enzyme active sites, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways, which could lead to new treatments for diseases.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its steric hindrance helps improve the stability and durability of these materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through steric hindrance. The bulky groups on the piperidine ring prevent the compound from fitting into certain active sites, thereby inhibiting specific biochemical pathways. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Similar in structure but lacks the methylamino and tert-butyl ester groups.

    4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of a methylamino group.

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A derivative used as a light stabilizer in polymers.

Uniqueness

The uniqueness of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester lies in its combination of steric hindrance and functional groups, which make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions while maintaining stability is a key feature that sets it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl 2,2,6,6-tetramethyl-4-(methylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-13(2,3)19-12(18)17-14(4,5)9-11(16-8)10-15(17,6)7/h11,16H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIFFVDPJLUYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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